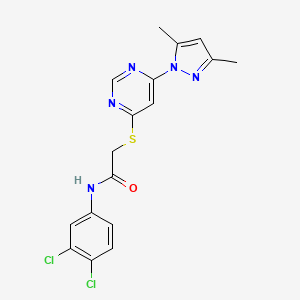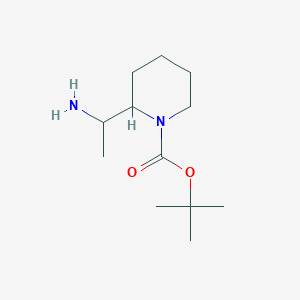
3-(Chloromethyl)-5-(5-fluoro-2-methoxyphenyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Chloromethyl)-5-(5-fluoro-2-methoxyphenyl)pyridine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical formula C13H10ClFNO, and it is commonly referred to as "CFMP" in scientific literature. In
Scientific Research Applications
Organic Synthesis
Research by Stavber and Zupan (1990) explores the reactions of pyridine derivatives with caesium fluoroxysulphate, producing various products including chloro and methoxypyridines. This study provides insights into the synthesis of pyridine derivatives, including those similar to 3-(Chloromethyl)-5-(5-fluoro-2-methoxyphenyl)pyridine (Stavber & Zupan, 1990).
Synthesis of Analogues for Neuroreceptor Studies
Koren et al. (1998) synthesized and studied pyridine-modified analogues of A-85380, a ligand for nicotinic acetylcholine receptors. The synthesis involved various pyridine derivatives, highlighting the utility of compounds like this compound in the development of neuroreceptor ligands (Koren et al., 1998).
Insecticide Research
Bakhite, Abd-Ella, El-Sayed, and Abdel-Raheem (2014) studied pyridine derivatives for their insecticidal activities. The research focused on synthesizing and testing various pyridine derivatives against aphids, demonstrating the potential application of this compound in agricultural chemistry (Bakhite et al., 2014).
Chemical Sensing and Detection
Darabi, Kargar, Hajipoor, Abouali, Aghapoor, Jadidi, Notash, and Sayahi (2016) synthesized 2,6-bis(2-methoxyphenyl)dithiazolopyridine, a novel fluorescent sensor. This research highlights the role of pyridine derivatives in developing sensors for detecting metal ions and protons, suggesting potential applications for compounds like this compound in environmental monitoring and analytical chemistry (Darabi et al., 2016).
Fluorescent Materials Development
Hagimori, Nishimura, Mizuyama, and Shigemitsu (2019) conducted a study on 2-substitued pyridines, revealing their high fluorescence quantum yields in various solvents and solid states. This underscores the potential use of this compound in developing emissive materials for optical and electronic applications (Hagimori et al., 2019).
properties
IUPAC Name |
3-(chloromethyl)-5-(5-fluoro-2-methoxyphenyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO/c1-17-13-3-2-11(15)5-12(13)10-4-9(6-14)7-16-8-10/h2-5,7-8H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBGXHIRCWFGQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=CN=CC(=C2)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-2,3-dimethoxybenzamide](/img/structure/B2700840.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2700845.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide](/img/structure/B2700847.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2700849.png)

![methyl 4-{[(5-oxo-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarboxylate](/img/structure/B2700851.png)


![N-(6-acetyl-1,3-benzodioxol-5-yl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2700854.png)
![Spiro[1,3-dioxolane-2,1'-[1H]inden]-3'(2'H)-one](/img/structure/B2700859.png)

